N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide
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Overview
Description
N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are often used in medicinal chemistry due to their ability to mimic the properties of natural nucleotides . This compound, in particular, has a unique structure that combines a cyclopentyl group with a mercapto-substituted benzimidazole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide typically involves the reaction of cyclopentylamine with 2-mercapto-1H-benzo[d]imidazole-1-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours, followed by purification using column chromatography .
Chemical Reactions Analysis
N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the mercapto group, forming a simpler benzimidazole derivative.
Scientific Research Applications
N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with various molecular targets. The mercapto group can form strong bonds with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the benzimidazole moiety can interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide can be compared with other benzimidazole derivatives such as:
2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide: Known for its antimicrobial activity.
(1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl(phenyl)methanone: Studied for its anticancer properties.
Albendazole and Mebendazole: Commonly used as antiparasitic drugs. The uniqueness of this compound lies in its specific combination of a cyclopentyl group and a mercapto-substituted benzimidazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3OS |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
N-cyclopentyl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C14H17N3OS/c18-13(15-10-5-1-2-6-10)9-17-12-8-4-3-7-11(12)16-14(17)19/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,18)(H,16,19) |
InChI Key |
YJMCFBMMWZEXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
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